Metabutoxycaine hydrochloride

Descripción general

Descripción

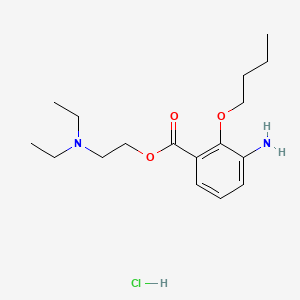

El hidrocloruro de metabutoxicaína, comercializado bajo el nombre comercial Primacaine, es un anestésico local que se utiliza principalmente en odontología . Es conocido por su efectividad para adormecer áreas específicas y prevenir el dolor durante los procedimientos dentales. La fórmula química del compuesto es C17H28N2O3·HCl, y tiene un peso molecular de 344.88 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de metabutoxicaína se sintetiza a través de la esterificación del ácido 3-amino-2-butoxicibenzoico con 2-dietilaminoetanol . La reacción típicamente involucra el uso de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.

Métodos de Producción Industrial

En entornos industriales, la producción de hidrocloruro de metabutoxicaína involucra reacciones de esterificación a gran escala, seguidas de pasos de purificación como destilación y cristalización. El uso de reactores automatizados y sistemas de flujo continuo asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de metabutoxicaína experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Hidrólisis: Soluciones ácidas o básicas, típicamente a temperaturas elevadas.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Sustitución: Electrófilos como ácido nítrico para la nitración o halógenos para reacciones de halogenación.

Principales Productos Formados

Hidrólisis: Ácido 3-amino-2-butoxicibenzoico y 2-dietilaminoetanol.

Oxidación: Varios productos de oxidación dependiendo del agente oxidante utilizado.

Sustitución: Derivados nitrados o halogenados del hidrocloruro de metabutoxicaína.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El hidrocloruro de metabutoxicaína ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje en las células nerviosas . Esta acción previene la iniciación y propagación de los impulsos nerviosos, lo que lleva a una pérdida de sensación en el área objetivo. El compuesto se une a la porción intracelular del canal de sodio, estabilizándolo en un estado inactivo y, por lo tanto, inhibiendo la entrada de iones de sodio .

Comparación Con Compuestos Similares

Compuestos Similares

Procaína: Otro anestésico local utilizado en odontología y procedimientos quirúrgicos menores.

Lidocaína: Un anestésico local ampliamente utilizado con un inicio más rápido y una duración de acción más larga en comparación con el hidrocloruro de metabutoxicaína.

Bupivacaína: Conocida por sus efectos de larga duración y utilizada en varios tipos de anestesia regional.

Singularidad

El hidrocloruro de metabutoxicaína es único en su uso específico en procedimientos dentales y su duración de acción relativamente larga en comparación con otros anestésicos locales como la procaína . Su estructura química, que incluye un grupo butoxilo, lo distingue de otros anestésicos y contribuye a sus propiedades farmacológicas específicas .

Actividad Biológica

Metabutoxycaine hydrochloride, also known by its trade name Primacaine, is a synthetic local anesthetic primarily used in dental procedures. It belongs to the class of local anesthetics that function as sodium channel blockers, thereby inhibiting nerve conduction and providing localized pain relief. This compound has garnered attention due to its pharmacological properties and clinical applications.

- IUPAC Name : Not specified in the sources.

- Molecular Formula : C₁₇H₂₈N₂O₃

- Molar Mass : 308.422 g/mol

- CAS Number : Not specified in the sources.

- PubChem CID : 19247

Pharmacokinetics

Metabutoxycaine exhibits a prolonged duration of action, lasting at least 12 hours post-injection, which is advantageous for dental procedures that require extended anesthesia . Its administration is typically via a dental syringe, akin to other local anesthetics such as novocaine.

The primary mechanism of action for metabutoxycaine involves the blockade of sodium channels within neuronal membranes. By inhibiting these channels, the compound prevents the propagation of action potentials in sensory neurons, effectively blocking pain transmission.

Efficacy in Clinical Studies

Several clinical studies have assessed the efficacy of metabutoxycaine compared to other local anesthetics:

- Study Design : A randomized controlled trial evaluated the effectiveness of 1.5% metabutoxycaine with 1:60,000 epinephrine against standard lidocaine formulations in inferior alveolar nerve blocks.

- Results : The study indicated that metabutoxycaine provided comparable or superior anesthesia duration and quality compared to lidocaine, particularly in patients undergoing endodontic procedures .

Table 1: Comparison of Local Anesthetics in Clinical Trials

| Anesthetic | Concentration | Epinephrine Ratio | Duration of Action | Efficacy Rating |

|---|---|---|---|---|

| Metabutoxycaine | 1.5% | 1:60,000 | ≥12 hours | High |

| Lidocaine | 2% | 1:200,000 | ~2-4 hours | Moderate |

| Bupivacaine | 0.5% | None | ~6-8 hours | High |

Safety Profile

Metabutoxycaine has been reported to have a favorable safety profile when used appropriately. Adverse effects are generally mild and may include localized reactions such as swelling or redness at the injection site. Systemic toxicity is rare but can occur if large doses are administered or if injected intravascularly.

Case Studies

- Case Study on Dental Procedures :

- Comparative Analysis with Bupivacaine :

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUCFXGWAZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203534 | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-01-6 | |

| Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.